![molecular formula C12H12N2O5 B12889217 3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid CAS No. 919082-61-4](/img/structure/B12889217.png)
3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group, a dihydroisoxazole ring, and a propanoic acid moiety
準備方法
The synthesis of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding open-chain compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, sulfonyl chlorides). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The isoxazole ring can interact with enzymes and receptors, modulating their activity and affecting various biological processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability, affecting its distribution and efficacy in biological systems.
類似化合物との比較
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: This compound has a hydroxy group instead of the isoxazole ring, which affects its chemical reactivity and biological activity.
3-(3-Nitrophenyl)propanoic acid:
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: This compound has an acetic acid moiety instead of the propanoic acid group, which affects its solubility and bioavailability.
The uniqueness of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid lies in its combination of the nitrophenyl group, isoxazole ring, and propanoic acid moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
919082-61-4 |
|---|---|
分子式 |
C12H12N2O5 |
分子量 |
264.23 g/mol |
IUPAC名 |
3-[3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-12(16)5-4-10-7-11(13-19-10)8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,15,16) |
InChIキー |
OHKZMGSRVKZUGM-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
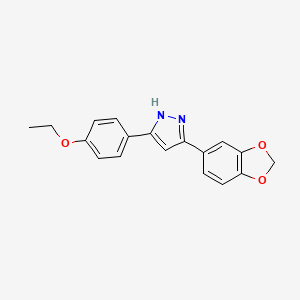
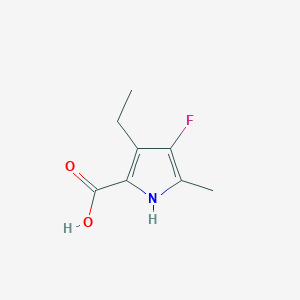
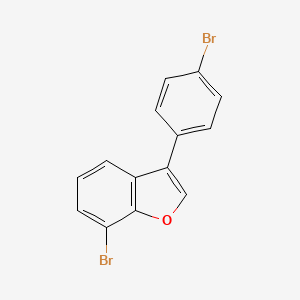
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
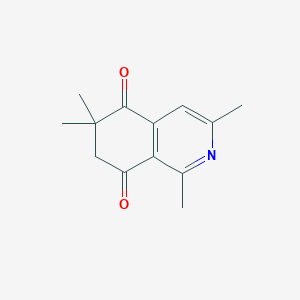
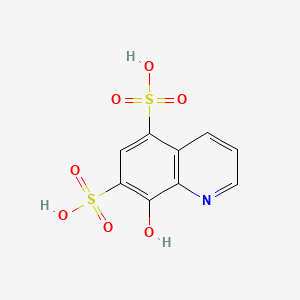
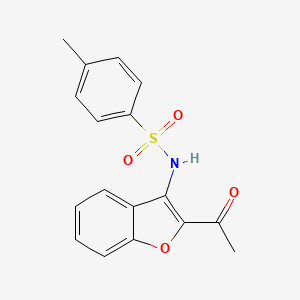

![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)


